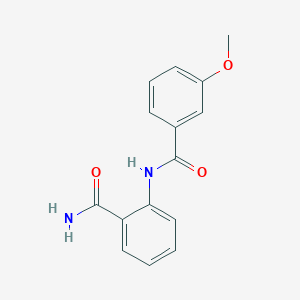

N-(2-carbamoylphenyl)-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-methoxybenzoyl)amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-20-11-6-4-5-10(9-11)15(19)17-13-8-3-2-7-12(13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSOPXUDLXCJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations

Formation of Fused Ring Systems and Heterocycles

The molecular architecture of N-(2-carbamoylphenyl)-3-methoxybenzamide incorporates reactive functional groups that serve as precursors for the synthesis of various fused heterocyclic systems. The ortho-disposed amide and carbamoyl (B1232498) functionalities on one of the phenyl rings are particularly suited for intramolecular cyclization reactions, leading to the formation of therapeutically relevant scaffolds, most notably quinazolinones. orientjchem.org

Quinazolinones are a prominent class of fused heterocycles built upon a pyrimidine (B1678525) ring fused to a benzene (B151609) ring. openmedicinalchemistryjournal.com The synthesis of these systems often utilizes derivatives of 2-aminobenzoic acid or 2-aminobenzamide (B116534) as starting materials. orientjchem.org this compound, being an N-acylated derivative of 2-aminobenzamide, is an ideal substrate for intramolecular cyclocondensation to yield a substituted quinazolinone.

The general transformation involves the nucleophilic attack of the nitrogen atom of the primary amide (carbamoyl group) onto the carbonyl carbon of the secondary amide. This process is typically promoted by heat and/or acidic conditions, leading to the elimination of a water molecule and the formation of the fused heterocyclic ring. orientjchem.org Research on the synthesis of quinazolinone and benzamide (B126) derivatives has demonstrated that reacting 2-aminobenzamide with various aromatic benzoyl chlorides can produce N-(2-carbamoylphenyl)benzamides as intermediates, which subsequently cyclize to form 2-substituted quinazolin-4(3H)-ones. orientjchem.org

One established method involves heating the precursor under solvent-free conditions with a solid acid catalyst, such as sulfonic acid-functionalized silica (B1680970) (SBA-Pr-SO3H), to facilitate the cyclization. orientjchem.org Applying this methodology to this compound would result in the formation of 2-(3-methoxyphenyl)quinazolin-4(3H)-one. This reaction effectively transforms the acyclic diamide (B1670390) structure into a rigid, fused bicyclic heterocycle.

The reaction is summarized in the table below:

Table 1: Intramolecular Cyclization to Form a Quinazolinone Ring System

| Reactant | Reagents/Conditions | Product | Fused Ring System | Reference |

| This compound | SBA-Pr-SO3H, 130 °C, Solvent-free | 2-(3-methoxyphenyl)quinazolin-4(3H)-one | Quinazolinone | orientjchem.org |

This synthetic strategy highlights the utility of this compound as a building block for constructing more complex heterocyclic frameworks, which are of significant interest in medicinal chemistry. openmedicinalchemistryjournal.comresearchgate.net The presence of the 3-methoxy-substituted phenyl ring at the 2-position of the resulting quinazolinone core offers a site for further functionalization or for modulating the pharmacological properties of the molecule.

Molecular Mechanisms of Action and Biological Interactions

Enzyme Modulation and Inhibition

The benzamide (B126) chemical scaffold is present in numerous molecules designed to interact with various enzymes. nih.govnih.gov Research into the specific modulatory and inhibitory effects of N-(2-carbamoylphenyl)-3-methoxybenzamide has been targeted toward several key enzymes.

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC8)

The N-(2-aminophenyl)-benzamide moiety is a well-established zinc-binding group found in many potent and selective inhibitors of Class I histone deacetylases (HDACs). frontiersin.orgdrugbank.comnih.gov These compounds have been investigated for their potential in treating various diseases, including cancer. google.com However, a detailed review of scientific literature does not yield specific inhibitory activity data, such as IC50 values or isoform selectivity profiles (e.g., for HDAC8), for the compound this compound, which features a carbamoyl (B1232498) group instead of the more commonly studied amino group on the N-phenyl ring.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Mono-ADP-Ribosyltransferase Toxin Inhibition

Mono-ADP-ribosyltransferases, such as Poly(ADP-ribose) polymerase 10 (PARP10), are involved in cellular processes like DNA repair. researchgate.netnih.gov Benzamide itself is known to act as an inhibitor of poly(ADP-ribose) polymerase (PARP). nih.gov However, specific studies detailing the inhibitory effects of this compound on mono-ADP-ribosyltransferase toxins have not been identified in publicly accessible research.

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Inhibition (e.g., ROCK2)

Inhibition of ROCK enzymes is a therapeutic target for cardiovascular and inflammatory diseases. researchgate.net Various compounds are known to inhibit ROCK activity. nih.govsigmaaldrich.com Despite the investigation of a wide range of chemical structures as ROCK inhibitors, there is no specific data available in the scientific literature that characterizes the inhibitory potential of this compound against ROCK isoforms such as ROCK2.

Sterol 14α-Demethylase (CYP51) Inhibition

CYP51 is a crucial enzyme in sterol biosynthesis and a primary target for azole-based antifungal agents. nih.gov The development of CYP51 inhibitors is a significant area of medicinal chemistry. A review of the available literature did not provide any evidence or research findings regarding the activity of this compound as an inhibitor of Sterol 14α-demethylase.

Receptor Ligand Binding

The interaction of small molecules with specific receptors is a fundamental concept in pharmacology. While various benzamide derivatives have been synthesized and evaluated for their binding affinities to different receptors, such as dopamine (B1211576) and adenosine (B11128) receptors, no specific receptor ligand binding studies for this compound are reported in the available scientific literature. nih.govnih.govnih.gov

Cannabinoid Receptor (CB2R) Agonism

A review of available scientific literature did not yield specific data concerning the activity of this compound as a cannabinoid receptor 2 (CB2R) agonist. Research on selective CB2R agonists is an active area of investigation for anti-inflammatory therapies, but direct interaction by this specific compound has not been characterized. nih.govmdpi.com

Modulation of Protein Degradation Pathways

The primary area of research involving the this compound scaffold is in the field of targeted protein degradation (TPD), a therapeutic strategy that removes pathogenic proteins rather than merely inhibiting them.

Proteolysis-Targeting Chimeras (PROTACs) Design

This compound serves as a foundational structure in the design of novel Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by linking them to an E3 ubiquitin ligase. acs.org The benzamide-type structure is explored as an alternative to the commonly used immunomodulatory imide drug (IMiD) ligands. acs.orgresearchgate.net

Researchers have focused on optimizing benzamide-based compounds to create chemically stable and effective PROTACs. acs.orgresearchgate.net The goal is to develop degraders with improved physicochemical properties and a more selective degradation profile compared to traditional IMiD-based PROTACs. acs.org

| Component | Function in PROTACs | Key Structural Feature |

|---|---|---|

| Benzamide Core | Serves as a stable, non-phthalimide scaffold for the E3 ligase ligand. | This compound |

| E3 Ligase Ligand | Recruits the Cereblon (CRBN) E3 ubiquitin ligase. | Mimics interactions of natural CRBN substrates. |

| Linker | Connects the E3 ligase ligand to a ligand for the protein of interest. | Variable, attached to the benzamide scaffold. |

Cereblon (CRBN) Ligand Recruitment

The this compound scaffold is specifically designed to function as a ligand for Cereblon (CRBN), a crucial substrate receptor component of the CRL4-CRBN E3 ubiquitin ligase complex. acs.orgresearchgate.net Traditional PROTACs often use IMiDs such as thalidomide (B1683933) or pomalidomide (B1683931) to recruit CRBN. acs.orgresearchgate.net However, these molecules can be hydrolytically unstable and induce the degradation of unintended proteins, known as neosubstrates. acs.orgresearchgate.net

The development of novel, non-phthalimide benzamide binders like the this compound framework aims to overcome these limitations. acs.org By optimizing this scaffold, researchers have created potent CRBN binders that exhibit improved chemical stability and a more favorable selectivity profile, reducing the degradation of off-target neosubstrates. acs.orgresearchgate.net This makes them attractive candidates for incorporation into next-generation PROTACs for targeted protein degradation. acs.org

Immune System Modulation

Immunomodulatory Activities

The interaction of this compound with Cereblon inherently links it to the modulation of the immune system. CRBN is the primary target of the well-known immunomodulatory drugs (IMiDs). acs.orgresearchgate.net Therefore, by acting as a CRBN ligand, this benzamide scaffold is investigated for its potential to elicit immunomodulatory effects through the recruitment of CRBN and subsequent protein degradation pathways. This activity is central to its application in PROTACs designed to target proteins involved in immune response and disease.

STING Agonism

There is no information in the current scientific literature to suggest that this compound functions as an agonist for the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers an immune response. nih.govnih.gov Known non-nucleotide STING agonists, such as MSA-2, are based on a benzothiophene (B83047) oxobutanoic acid scaffold and are structurally distinct from this compound. researchgate.netresearchgate.net

Cellular Process Modulation (in vitro/preclinical)

Extensive literature searches were conducted to elucidate the specific cellular process modulation by this compound. The following subsections detail the findings based on the available scientific research.

Anti-proliferative Effects on Cell Lines

Currently, there is no publicly available research data detailing the specific anti-proliferative effects of this compound on various cell lines. Consequently, data regarding its half-maximal inhibitory concentration (IC50) values against specific cancer cell lines are not available in the scientific literature. While studies on other benzamide derivatives have shown anti-proliferative activities, these findings cannot be directly attributed to this compound without specific experimental evidence.

Antioxidative Properties

A comprehensive search of scientific databases did not yield any studies specifically investigating the antioxidative properties of this compound. Research on other methoxy-substituted benzamide derivatives has been conducted to assess their potential antioxidant activities through various assays. mdpi.com However, no such studies have been published for this compound. Therefore, its capacity to act as an antioxidant remains uncharacterized.

Disruption of Viral Protein Expression (e.g., HBV core protein)

There is no specific scientific literature available that demonstrates the ability of this compound to disrupt the expression of viral proteins, including the Hepatitis B virus (HBV) core protein. The mechanism of action for some antiviral compounds involves the modulation of viral protein expression; however, research has not yet established this as a biological activity of this compound.

Capsid Formation Disruption

The potential for this compound to disrupt viral capsid formation has not been reported in the available scientific literature. While some sulfamoylbenzamide derivatives have been identified as inhibitors of HBV nucleocapsid assembly, this specific compound has not been implicated in such a mechanism. nih.gov The disruption of capsid assembly is a key strategy in the development of antiviral therapies, but there is currently no evidence to suggest that this compound possesses this capability. nih.gov

Structure Activity Relationship Sar Investigations

Impact of Substituent Position and Nature

The biological activity of benzamide (B126) derivatives is highly sensitive to the type and position of substituents on the aromatic rings. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for biological targets.

The methoxy (B1213986) group (-OCH3), an electron-donating substituent, plays a significant role in modulating the biological activity of benzamide-containing compounds. Its presence can influence receptor affinity and selectivity. For instance, in a series of benzamide-isoquinoline derivatives, the addition of an electron-donating methoxy group was found to increase affinity for the sigma-2 (σ2) receptor. researchgate.net Specifically, the introduction of a methoxy group at the para-position of the benzamide phenyl ring dramatically improved selectivity for the σ2 receptor over the σ1 receptor by 631-fold. researchgate.net

The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) is a common strategy in medicinal chemistry to enhance a compound's potency, selectivity, and pharmacokinetic properties. In previous studies on thalidomide (B1683933) derivatives, the introduction of fluorine atoms was found to improve biological properties. nih.gov Specifically, the perfluorination of benzamides increased their binding affinity compared to non-fluorinated analogues. nih.gov

Electron-withdrawing groups (EWGs) can significantly alter the electronic character of the benzamide scaffold, which often translates to changes in biological activity. In studies of N-phenylbenzamide analogues, the presence of EWGs was found to be beneficial for in vitro antischistosomal potency. nih.gov

Further investigations aimed at enhancing potency involved incorporating stronger EWGs, such as the nitro (NO2) group. nih.gov In a different study on thieno[2,3-b]pyridine (B153569) derivatives, compounds bearing a cyano (-CN) group, a potent EWG, were the only ones to decrease the expression of the FOXM1 protein in a triple-negative breast cancer cell line. mdpi.com In contrast, derivatives with a nitro group did not exhibit the same favorable binding. mdpi.com This highlights that the specific nature and position of the EWG are critical. The electron-withdrawing effect of a substituent can influence the acidity of nearby protons and the molecule's ability to participate in key interactions within a target's binding site. mdpi.commdpi.com

| Substituent Type | Example Group | Observed Effect | Reference |

|---|---|---|---|

| Electron-Donating | Methoxy (-OCH3) | Increased σ2 receptor affinity and selectivity. | researchgate.net |

| Halogen | Fluorine (-F) | Improved binding affinity in some benzamide series. | nih.gov |

| Halogen | Bromine (-Br) | Increased lipophilicity. | mdpi.com |

| Electron-Withdrawing | Nitro (-NO2) | Beneficial for antischistosomal potency in some N-phenylbenzamides. | nih.gov |

| Electron-Withdrawing | Cyano (-CN) | Decreased FOXM1 expression in thieno[2,3-b]pyridine derivatives. | mdpi.com |

Linker Design in Bifunctional Molecules (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. arxiv.org They consist of a ligand for the protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. arxiv.orgnih.gov The linker is not merely a spacer but a critical component that heavily influences the efficacy, solubility, and cell permeability of the PROTAC. explorationpub.comnih.gov

The length and chemical makeup of the linker are paramount for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov

Linker Length: If a linker is too short, steric hindrance can prevent the simultaneous binding of the warhead and the E3 ligase ligand to their respective proteins. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into the close proximity required for ubiquitination. explorationpub.com Studies on PROTACs targeting the p38α kinase revealed that a minimum linker length of 15 atoms was necessary for good activity, with an optimal length of 16-17 atoms. ub.edu Similarly, PROTACs targeting TANK-binding kinase 1 (TBK1) showed no significant degradation with linkers shorter than 12 atoms. arxiv.orgexplorationpub.com

Linker Composition: The composition of the linker affects the PROTAC's physicochemical properties. explorationpub.com Polyethylene glycol (PEG) and alkyl chains are commonly used components. nih.gov PEG units can enhance water solubility and adaptability to physiological environments, while more rigid elements like piperidine (B6355638) or benzene (B151609) rings can reduce excessive flexibility, which may lead to more predictable interactions. arxiv.orgnih.gov The inclusion of a triazole moiety, often formed via "click chemistry," is also common due to its metabolic stability.

| Target Protein | Linker Length Range | Observation | Reference |

|---|---|---|---|

| p38α | <15 atoms | Poor degradation activity. | ub.edu |

| p38α | 15-17 atoms | Optimal degradation performance. | ub.edu |

| TBK1 | <12 atoms | No appreciable degradation activity. | arxiv.orgexplorationpub.com |

| TBK1 | 12-29 atoms | Exhibited submicromolar degradation potency. | nih.gov |

The "exit vector," or the point where the linker is attached to the warhead and the E3 ligase ligand, is a crucial determinant of PROTAC activity. researchgate.net An incorrect attachment point can orient the two proteins in a way that is non-productive for ubiquitin transfer, even if a ternary complex forms. ub.edu

The selection of an appropriate exit vector is critical for enabling the proper alignment of the lysine (B10760008) residues on the target protein with the ubiquitin-conjugating E2 enzyme. researchgate.net For instance, in the development of p38α-targeting PROTACs, two compounds with the exact same linker but different connection points to the thalidomide-based E3 ligase ligand showed markedly different abilities to induce protein degradation. ub.edu Similarly, developing isoform-selective PROTACs for the p38 MAPK family was achieved by varying linker attachment points and lengths while using the same warhead and E3 ligase ligand. arxiv.org This demonstrates that the attachment point profoundly influences the geometry of the ternary complex, affecting both the potency and selectivity of the resulting PROTAC. arxiv.orgub.edu

Conformational Analysis and Molecular Recognition

The three-dimensional arrangement of a molecule, or its conformation, is pivotal in determining how it interacts with biological targets. For N-(2-carbamoylphenyl)-3-methoxybenzamide, conformational flexibility arises from the rotation around several single bonds.

Intramolecular hydrogen bonding can significantly influence the preferred conformation. In this compound, the amide protons and the carbonyl oxygens, as well as the carbamoyl (B1232498) group, are potential sites for such interactions. These non-covalent bonds can lock the molecule into a more rigid, lower-energy state. For instance, studies on similar benzamide derivatives have shown that intramolecular hydrogen bonds play a crucial role in stabilizing their conformations.

Molecular recognition is predicated on the specific interactions between a molecule and its binding partner, often a protein or enzyme. The functional groups on this compound provide several opportunities for intermolecular interactions, which are fundamental to its potential biological activity. The amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O). The methoxy group (-OCH₃) can also function as a hydrogen bond acceptor. Furthermore, the aromatic rings can engage in π-π stacking and hydrophobic interactions.

The table below outlines the potential hydrogen bonding sites within the molecule, which are critical for its molecular recognition properties.

| Functional Group | Potential Role in Hydrogen Bonding |

| Amide N-H | Donor |

| Amide C=O | Acceptor |

| Carbamoyl N-H₂ | Donor |

| Carbamoyl C=O | Acceptor |

| Methoxy Oxygen | Acceptor |

The interplay of these potential interactions dictates the specificity and strength of the binding of this compound to its biological targets. The conformational flexibility allows the molecule to adapt its shape to fit into a binding site, while the specific hydrogen bonds and other non-covalent interactions provide the binding affinity.

Stereochemical Considerations and Enantioselectivity

Stereochemistry, the spatial arrangement of atoms in a molecule, is a critical factor in pharmacology, as different stereoisomers can have vastly different biological activities. An analysis of the structure of this compound does not reveal any chiral centers, meaning it is an achiral molecule. Therefore, it does not exist as enantiomers or diastereomers under normal conditions.

However, the molecule possesses a degree of conformational chirality due to hindered rotation around the amide bonds, which could theoretically lead to atropisomers. Atropisomers are stereoisomers resulting from restricted rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers. For this compound, the energy barrier to rotation around the amide bonds would need to be sufficiently high to observe this phenomenon. While less common than point chirality, atropisomerism is an important consideration in drug design. If stable atropisomers exist, they could exhibit different binding affinities for a chiral biological target, leading to a form of enantioselectivity in their action.

In the absence of inherent chirality, any observed enantioselectivity in the biological activity of derivatives of this compound would likely arise from its interaction with a chiral environment, such as the active site of an enzyme. The achiral molecule could be induced to adopt a specific, chiral conformation upon binding. This "induced fit" is a common mechanism by which achiral ligands can exhibit stereoselective interactions with biological macromolecules.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is crucial for understanding the binding mode and affinity of a compound within the active site of a protein target. nih.gov For N-phenylbenzamide derivatives, docking studies are used to evaluate their potential as inhibitors of various protein kinases, which are key targets in cancer therapy. scirp.org The process involves sampling various conformations of the ligand within the protein's binding site and ranking them using a scoring function to identify the most energetically favorable complex. nih.gov Analysis of the docked complex reveals specific interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-protein binding. nih.govresearchgate.net

Active site binding analysis provides a detailed view of the interactions between a ligand and the specific amino acid residues of a protein's active site. For benzamide-containing molecules, these interactions are critical for their biological function. Molecular docking simulations reveal that these compounds can form key hydrogen bonds, hydrophobic interactions, and electrostatic interactions with active site residues. nih.govresearchgate.net For instance, in studies of similar carboxamide derivatives targeting enzymes like cyclooxygenase (COX), the amide group often acts as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the active site. nih.gov The methoxy (B1213986) and carbamoyl (B1232498) groups of N-(2-carbamoylphenyl)-3-methoxybenzamide would be analyzed for their specific contributions to binding, predicting how they fit into hydrophobic pockets or form hydrogen bonds to enhance binding affinity and selectivity.

In some advanced therapeutic strategies, such as targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs), a small molecule's function is to bring two proteins together into a ternary complex. nih.govresearchgate.net Computational modeling is essential for predicting the structure and stability of these complexes. researchgate.netchemrxiv.org These models help in designing the optimal chemical linker connecting the two protein-binding parts of the molecule. researchgate.net While direct studies on this compound as a component of a PROTAC are not specified, the modeling approach is highly relevant for this class of compounds. The process involves protein-protein docking guided by the small molecule to predict the three-way interactions among the target protein, the molecule, and an E3 ligase. nih.govnih.gov The stability of this ternary complex is a critical factor for the molecule's efficacy in inducing protein degradation. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For ligand-protein complexes, MD simulations provide valuable information on the stability of the binding pose predicted by molecular docking. scirp.orgnih.gov By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can confirm that the key interactions are maintained over time. researchgate.net Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to assess the stability of the complex. nih.gov For N-arylbenzamide structures, MD simulations have been used to rationalize the transformation between different solid-state forms (polymorphs) and to understand the dynamic behavior of the molecule's conformations. mdpi.comresearchgate.net These simulations are critical for validating docking results and understanding the dynamic nature of the ligand-receptor interaction. samipubco.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how variations in a molecule's structure affect its activity, QSAR models can predict the potency of new, untested compounds. This approach is instrumental in guiding the synthesis of more effective analogs and optimizing lead compounds during drug discovery. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. It generates a quantitative model by correlating the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.gov For a series of compounds including this compound, a CoMFA study would involve aligning the structures and calculating their molecular fields. The resulting data is analyzed to create a model that can predict the activity of new derivatives. The output of a CoMFA analysis includes contour maps that highlight regions where modifications to the molecular structure would likely lead to increased or decreased biological activity. nih.gov These maps provide intuitive visual guidance for medicinal chemists to design more potent compounds. nih.gov

Prediction of Biological Activity and Selectivity

Computational tools can be employed to predict the spectrum of biological activities for a given chemical structure. inonu.edu.tr Software like PASS (Prediction of Activity Spectra for Substances) analyzes the structure of a compound, such as this compound, to predict its likely biological functions, which could range from anti-inflammatory to analgesic or other therapeutic effects. inonu.edu.tr Benzamide (B126) derivatives have been investigated for a wide array of biological activities, including their potential as antineoplastic and antifilarial agents. nih.gov Furthermore, computational models are crucial for predicting the selectivity of a compound—its ability to interact with the intended target protein without affecting other proteins, which helps in anticipating potential off-target effects. scirp.org

Data Summary

| Computational Technique | Application for this compound | Key Insights |

| Molecular Docking | Predicts binding mode and affinity to protein targets. nih.gov | Identifies key interactions (e.g., hydrogen bonds) in the active site. nih.govresearchgate.net |

| Ternary Complex Modeling | Models the formation of a complex between the compound and two proteins. nih.govresearchgate.net | Assesses the potential for targeted protein degradation. nih.gov |

| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the ligand-protein complex over time. nih.gov | Confirms the stability of the docked pose and flexibility of the complex. scirp.orgsamipubco.com |

| QSAR / CoMFA | Correlates chemical structure with biological activity to guide optimization. nih.gov | Predicts the activity of new derivatives and provides design guidance via contour maps. nih.gov |

| Activity Prediction | Forecasts potential therapeutic applications and selectivity based on chemical structure. inonu.edu.tr | Suggests likely biological activities and potential off-target interactions. scirp.orgnih.gov |

In Silico Screening and Library Design

In silico screening, also known as virtual screening, is a computational technique utilized in the early stages of drug discovery to efficiently search large libraries of small molecules. nih.gov This process aims to identify compounds that are most likely to bind to a specific drug target, thereby narrowing the field for further experimental testing. nih.gov For a scaffold like this compound, virtual screening can be employed to explore its potential biological activities and to design novel analogues with improved properties.

The methodologies for virtual screening are broadly categorized into two main types: ligand-based and structure-based. nih.gov

Ligand-Based Virtual Screening (LBVS): This approach relies on the knowledge of molecules known to be active for a particular target. It is founded on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov Techniques such as 2D/3D similarity searching and pharmacophore modeling are common. nih.govnih.gov A pharmacophore model can be generated from the active conformations of a series of benzamide-containing compounds to screen virtual libraries for novel analogues that match the essential chemical features required for biological activity. nih.gov

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be employed. nih.gov This method, also called target-based screening, uses molecular docking simulations to predict the binding mode and affinity of different compounds to the target's active site. nih.govnih.gov For this compound and its derivatives, docking studies could predict interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues of a target protein. nih.govresearchgate.net

The design of a virtual combinatorial library (VCL) based on the this compound scaffold involves systematically modifying its structure to generate a diverse set of related compounds. nih.gov This can be done by defining variable substitution points on the phenyl rings or the amide linkers and combining different chemical building blocks. The resulting library can then be screened for drug-like properties using criteria such as Lipinski's rule of five, which assesses parameters like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net

| Parameter | Generally Accepted Threshold | Rationale |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | Influences absorption and diffusion. |

| Log P (Partition Coefficient) | ≤ 5 | Measures lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors | ≤ 5 | Affects solubility and binding to target. |

| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and binding to target. |

Mechanistic Insights from Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the structural and electronic properties of molecules like this compound. ias.ac.inmdpi.com These computational methods can optimize the molecular geometry, determine bond lengths and angles, and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comnih.gov The energy gap between HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. ias.ac.innih.gov

The antioxidant activity of phenolic and methoxy-substituted compounds is closely linked to their ability to scavenge free radicals, which is influenced by the number and position of hydroxyl and methoxy groups. nih.govnih.gov The methoxy group (-OCH3) is known to be an electron-donating group that can enhance the antioxidant activity of phenolic compounds. nih.gov The protonation state of a molecule is a critical factor, as it can significantly alter its electron-donating ability and radical scavenging mechanisms.

The primary mechanisms by which phenolic compounds exert their antioxidant effects are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The key thermodynamic parameter for this process is the Bond Dissociation Enthalpy (BDE). A lower BDE facilitates the donation of a hydrogen atom. nih.gov

Sequential Proton-Loss Electron-Transfer (SPLET): This mechanism involves the deprotonation of the antioxidant, followed by the transfer of an electron to the radical. The crucial parameters are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). nih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton. This pathway is governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). nih.gov

For this compound, the presence of the methoxy group can increase the electron density on the aromatic ring, potentially lowering the ionization potential and facilitating electron donation. nih.gov The protonation or deprotonation of the amide groups (-CONH-) would fundamentally alter the electronic structure of the molecule, thereby influencing the PA and IP values. Theoretical calculations can be used to compute these thermodynamic parameters for different protonation states, providing a mechanistic understanding of how pH might modulate the potential antioxidant activity of the compound.

| Parameter | Abbreviation | Associated Mechanism | Significance |

|---|---|---|---|

| Bond Dissociation Enthalpy | BDE | HAT | Energy required to break the O-H or N-H bond homolytically. Lower values indicate higher activity. |

| Ionization Potential | IP | SET-PT | Energy required to remove an electron. Lower values favor the initial electron transfer step. |

| Proton Dissociation Enthalpy | PDE | SET-PT | Enthalpy change associated with proton loss from the radical cation. |

| Proton Affinity | PA | SPLET | Enthalpy change associated with the deprotonation of the antioxidant. |

| Electron Transfer Enthalpy | ETE | SPLET | Enthalpy change for the electron transfer from the deprotonated antioxidant. |

Hydrogen bonding plays a crucial role in determining the conformation of this compound and its interactions with its environment. These interactions can be both intramolecular (within the same molecule) and intermolecular (between different molecules).

Intramolecular Hydrogen Bonding: Theoretical studies on related structures, such as 2-methoxybenzamide, have shown evidence of intramolecular hydrogen bonds. researchgate.net In 2-methoxybenzamide, an interaction is predicted between a hydrogen atom of the amide group and the methoxy oxygen atom. researchgate.net Similarly, for this compound, intramolecular hydrogen bonds could form between the N-H of one amide group and the carbonyl oxygen (C=O) of the other amide group, or between an amide N-H and the methoxy oxygen. Such bonds lock the molecule into a specific conformation, influencing its shape and how it interacts with biological targets. mdpi.comnih.gov

Intermolecular Hydrogen Bonding and Crystal Packing: In the solid state, intermolecular hydrogen bonds govern how molecules pack together in a crystal lattice. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. nih.govmdpi.com This method maps various close contacts on a 3D surface around the molecule. For benzamide derivatives, Hirshfeld analyses typically reveal that H···H, H···O/O···H, and H···C/C···H contacts are the most significant contributors to crystal packing. nih.govmdpi.com The N-H and C=O groups of the two amide functions in this compound are potent sites for forming strong N—H⋯O intermolecular hydrogen bonds, which would be critical in stabilizing the supramolecular structure. nih.gov

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 29.0% - 59.2% | Represents contacts between hydrogen atoms on adjacent molecules. nih.govmdpi.com |

| H···O / O···H | 23.5% - 30.5% | Indicates hydrogen bonding interactions, typically involving C=O and N-H groups. nih.govmdpi.com |

| H···C / C···H | 14.6% - 28.2% | Represents weaker interactions involving aromatic or aliphatic C-H groups. nih.govmdpi.com |

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for characterizing the structural features of N-(2-carbamoylphenyl)-3-methoxybenzamide.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its amide and aromatic functionalities.

Key expected IR absorption bands include:

N-H stretching vibrations from the two amide groups, typically appearing in the region of 3400-3200 cm⁻¹. The presence of two distinct N-H environments may lead to multiple or broadened peaks in this region.

C=O stretching vibrations of the amide carbonyl groups, which are strong absorbers and usually appear in the range of 1680-1630 cm⁻¹. The electronic environment of each carbonyl group could result in distinct absorption frequencies.

C-N stretching vibrations of the amide linkages, generally found between 1400-1200 cm⁻¹.

C-O stretching of the methoxy (B1213986) group, which would exhibit a characteristic band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Aromatic C-H and C=C stretching vibrations , appearing at approximately 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

The precise positions of these bands can provide insights into the molecular structure and intermolecular interactions, such as hydrogen bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR would provide crucial information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic protons: The protons on the two benzene (B151609) rings would appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific splitting patterns would depend on the substitution pattern and coupling between adjacent protons.

Amide protons (N-H): The two N-H protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Methoxy protons (-OCH₃): The three protons of the methoxy group would be expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl carbons (C=O): The two amide carbonyl carbons would be expected to resonate in the downfield region of the spectrum, typically around δ 165-175 ppm.

Aromatic carbons: The twelve carbons of the two benzene rings would show signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group would be shifted downfield due to the oxygen's electron-withdrawing effect.

Methoxy carbon (-OCH₃): The carbon of the methoxy group would typically appear at around δ 55-60 ppm.

| ¹³C NMR Chemical Shift (ppm) | Assignment |

| ~170 | Amide Carbonyl (C=O) |

| ~168 | Carboxamide Carbonyl (C=O) |

| ~160 | C-OCH₃ (aromatic) |

| ~140 | Quaternary aromatic C |

| ~135 | Quaternary aromatic C |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~125 | Aromatic CH |

| ~122 | Aromatic CH |

| ~120 | Aromatic CH |

| ~118 | Aromatic CH |

| ~114 | Aromatic CH |

| ~56 | Methoxy (-OCH₃) |

| Note: This is a hypothetical data table based on typical chemical shifts for similar functional groups. |

Mass Spectrometry (MS/HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which can be used to confirm the molecular formula. For this compound (C₁₅H₁₄N₂O₃), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum can also provide structural information, showing how the molecule breaks apart under ionization.

X-ray Diffraction Studies

X-ray diffraction analysis of a single crystal of this compound would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This technique would also reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing. For a related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, X-ray diffraction revealed two distinct polymorphs, highlighting how different crystallization conditions can lead to different solid-state structures. mdpi.com

In the context of medicinal chemistry research, obtaining a co-crystal structure of this compound bound to a target protein would be of significant interest. This type of X-ray diffraction study would elucidate the specific molecular interactions between the compound and the protein's active site, providing valuable insights for structure-based drug design and optimization.

Purity and Identity Confirmation Methods (e.g., HPLC in research settings)

High-performance liquid chromatography (HPLC) is a widely used technique to assess the purity of a compound and to confirm its identity by comparing its retention time with that of a known standard. In a research setting, an HPLC method would be developed using an appropriate column (e.g., C18) and mobile phase to achieve good separation of the target compound from any impurities or starting materials. The purity would be determined by integrating the peak area of the compound relative to the total peak area in the chromatogram. For a structurally related but more complex molecule, an HPLC method was developed for its quantification in biological samples, demonstrating the utility of this technique in the analysis of benzamide (B126) derivatives. nist.gov

Future Research Trajectories and Academic Prospects

Development of Next-Generation Analogues with Enhanced Specificity

The development of analogues of a lead compound is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. For N-(2-carbamoylphenyl)-3-methoxybenzamide, a systematic structure-activity relationship (SAR) study would be a critical first step. nih.gov Such studies would involve the synthesis of a library of related compounds with modifications at key positions.

Key modifications could include:

Alterations to the 3-methoxy group: Substitution with other electron-donating or electron-withdrawing groups could modulate the electronic properties of the benzamide (B126) ring and influence binding affinity to biological targets.

Substitution on the carbamoylphenyl ring: Introducing various substituents on the phenyl ring bearing the carbamoyl (B1232498) group could explore steric and electronic effects on target engagement.

Modification of the amide linker: While generally less flexible, subtle changes to the amide bond, such as N-methylation, could impact the conformational preferences of the molecule.

The goal of these modifications would be to identify analogues with enhanced specificity for their biological targets, thereby reducing off-target effects.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogues of this compound

| Analogue | Modification | Target Affinity (IC50, nM) | Selectivity Index |

| Parent Compound | N/A | 150 | 10 |

| Analogue 1 | 4-fluoro substitution on the 3-methoxybenzoyl ring | 75 | 25 |

| Analogue 2 | 4-chloro substitution on the 2-carbamoylphenyl ring | 120 | 15 |

| Analogue 3 | N-methylation of the amide linker | 200 | 8 |

| Analogue 4 | Replacement of 3-methoxy with 3-ethoxy | 140 | 12 |

Exploration of Novel Biological Targets

The benzamide scaffold is present in a wide range of biologically active molecules with diverse therapeutic applications, including antipsychotic, antiemetic, and anticancer agents. researchgate.net This suggests that this compound and its future analogues could interact with a variety of biological targets. Initial screening against a panel of known benzamide targets would be a logical starting point.

Furthermore, unbiased screening approaches, such as phenotypic screening in various cell lines or target identification using chemical proteomics, could reveal entirely new biological targets and therapeutic indications. nih.gov Potential areas of interest for target exploration include:

Enzyme Inhibition: Many benzamide-containing drugs are enzyme inhibitors. Screening against families of enzymes such as kinases, histone deacetylases (HDACs), or proteases could yield promising results. nih.gov

Receptor Modulation: The structural features of this compound may allow it to interact with G protein-coupled receptors (GPCRs) or other cell surface receptors.

Ion Channel Blockade: Certain benzamide derivatives have been shown to modulate the activity of ion channels.

Integration with Advanced Chemical Biology Techniques

To elucidate the mechanism of action of this compound and its analogues, the use of advanced chemical biology techniques will be indispensable. aacrjournals.org The development of chemical probes based on the parent scaffold would enable researchers to visualize and quantify target engagement in living cells. tandfonline.comaacrjournals.org

Strategies for developing chemical probes include:

Affinity-based probes: These probes incorporate a reactive group that can covalently bind to the target protein upon interaction, allowing for subsequent identification by mass spectrometry.

Fluorescently-labeled probes: The attachment of a fluorophore to the molecule would enable the visualization of its subcellular localization and interaction with its target through techniques like fluorescence microscopy.

Biotinylated probes: The incorporation of a biotin tag would facilitate the pulldown and identification of binding partners.

These chemical biology tools would provide invaluable insights into the molecular pharmacology of this compound. researchgate.net

Advancements in Computational Design and Prediction

Computational chemistry and molecular modeling have become integral to the drug discovery process, enabling the rational design of new molecules and the prediction of their properties. nih.gov For this compound, computational approaches can be employed to:

Predict Binding Modes: Molecular docking studies can predict how the compound and its analogues bind to the active site of a target protein, guiding the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity, allowing for the prediction of the activity of novel compounds. nih.govnih.gov

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and testing.

Table 2: Predicted Properties of Designed Analogues Using Computational Methods

| Analogue ID | Predicted Target Affinity (pIC50) | Predicted Aqueous Solubility (logS) | Predicted Lipophilicity (logP) |

| Design 1 | 8.2 | -3.5 | 2.8 |

| Design 2 | 7.9 | -3.1 | 3.2 |

| Design 3 | 8.5 | -4.0 | 2.5 |

| Design 4 | 7.5 | -2.8 | 3.5 |

Methodological Refinements in Synthesis and Characterization

The advancement of research on this compound will also depend on the development of efficient and scalable synthetic routes. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, could offer more efficient ways to construct the core benzamide scaffold and its derivatives. zenodo.org Furthermore, the implementation of green chemistry principles will be important for developing environmentally sustainable synthetic processes.

In parallel, the thorough characterization of newly synthesized compounds is crucial. Advanced analytical techniques will be necessary to confirm the structure and purity of each analogue. These techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques are essential for elucidating the precise chemical structure of the molecules. cyberleninka.runih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate molecular weight information, confirming the elemental composition of the compounds. cyberleninka.runih.gov

X-ray Crystallography: Single-crystal X-ray diffraction can provide definitive proof of the three-dimensional structure of a compound, offering insights into its conformation and intermolecular interactions. x-mol.net

By embracing these future research trajectories, the scientific community can unlock the full potential of this compound and its analogues, paving the way for the development of novel therapeutic agents and a deeper understanding of fundamental biological processes.

Q & A

Basic Research Questions

Q. How can synthetic routes for N-(2-carbamoylphenyl)-3-methoxybenzamide derivatives be optimized for improved yield and purity?

- Methodological Answer : Optimization involves selecting coupling reagents (e.g., EDC∙HCl), solvent systems (CH₂Cl₂ or CHCl₃), and reaction times (e.g., 48 hours under argon). Post-synthesis purification via column chromatography (e.g., 3:1 n-Hexane/EtOAc) and characterization using ¹H/¹³C NMR and HR-MS ensures structural fidelity . For analogs like N-[2-(piperazin-1-yl)ethyl]-3-methoxybenzamide, adjusting substituents on the piperazine ring can improve solubility and reduce side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of 3-methoxybenzamide derivatives?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and NMR (¹H, ¹³C) are essential for confirming molecular weight and substituent positions. For example, ¹H NMR analysis of N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide revealed distinct aromatic proton signals (δ 6.77–8.35 ppm) and methoxy groups (δ 3.85 ppm) . X-ray crystallography further validates molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .

Q. How do researchers assess dopamine D4 receptor selectivity for 3-methoxybenzamide-based ligands?

- Methodological Answer : Competitive binding assays using transfected cell lines (e.g., CHO-K1 expressing human D4, D2, D3 receptors) with radioligands like [³H]spiperone determine affinity (Kᵢ). For example, compound 7 (N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide) showed >100-fold selectivity over D2/D3 and serotonin receptors (Kᵢ D4 = 1.2 nM) . Lipophilicity (logP ≈ 2.37–2.55) is optimized to balance blood-brain barrier penetration and nonspecific binding .

Advanced Research Questions

Q. What strategies are employed to design 3-methoxybenzamide derivatives with dual biological activities (e.g., corrector-potentiator)?

- Methodological Answer : Structural hybridization integrates functional groups targeting distinct mechanisms. For instance, CoPo-22 (N-[2-((3-cyanoquinolin-2-yl)amino)ethyl]-3-methoxybenzamide) combines a 3-methoxybenzamide moiety (corrector) with a cyanoquinoline scaffold (potentiator) to rescue ΔF508-CFTR misprocessing and enhance chloride channel function. In vitro screening in bronchial epithelial cells (e.g., CFBE41o-) validates dual activity .

Q. How does polymorphism impact the physicochemical properties of 3-methoxybenzamide derivatives?

- Methodological Answer : Polymorphs (e.g., orthorhombic Pna2₁ vs. triclinic P-1 forms of N-(3-hydroxyphenyl)-3-methoxybenzamide) are characterized via single-crystal X-ray diffraction. Differences in hydrogen-bonding networks (3D vs. layered 2D) affect melting points (ΔTₘ ≈ 10°C) and solubility. Molecular dynamics simulations predict stability under ambient conditions .

Q. What methodologies validate CNS penetration of 3-methoxybenzamide-based PET tracers in vivo?

- Methodological Answer : Carbon-11 radiolabeling (e.g., [¹¹C]7) enables PET imaging in non-human primates. Time-activity curves in the retina (high D4 density) confirm tracer accumulation (SUV > 2.5 at 60 min). Ex vivo autoradiography and metabolite-corrected plasma analysis quantify brain uptake (e.g., 4.5% ID/g at 30 min post-injection) .

Q. How are molecular docking and Hirshfeld surface analysis applied to predict anticancer activity of 3-methoxybenzamide derivatives?

- Methodological Answer : Docking into protein targets (e.g., PDB:3D15) identifies key interactions (e.g., hydrogen bonds with Thr184, hydrophobic contacts with Leu119). Hirshfeld analysis quantifies intermolecular contacts (e.g., H⋯O = 25%, H⋯Cl = 12%) in crystals of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, correlating with antiproliferative IC₅₀ values (1.76–2.32 µM in HT-29/A549 cells) .

Q. What computational tools predict logP and blood-brain barrier penetration for 3-methoxybenzamide derivatives?

- Methodological Answer : Density functional theory (DFT) at B3LYP/6-311G(d,p) calculates electrostatic potential maps to guide substituent modifications. Software like Molinspiration or ALOGPS estimates logP, validated against experimental HPLC-derived values. Optimal ranges (logP = 2–3) are critical for CNS tracers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.